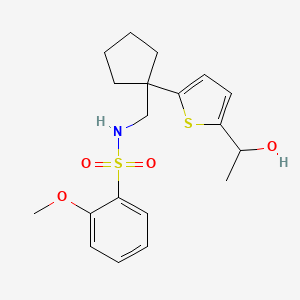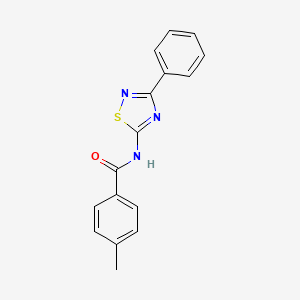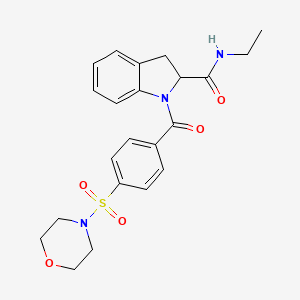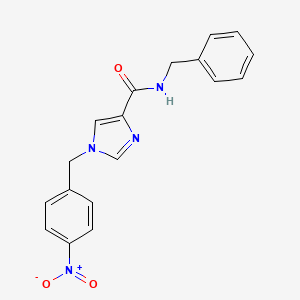
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide” is a chemical compound that has been studied in the context of organic synthesis . It is related to the compound entacapone, a catechol-O-methyltransferase (COMT) inhibitor . The compound is synthesized under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .
Synthesis Analysis
The synthesis of this compound involves the demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process occurs under mild conditions and is mediated by an amine . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis
The molecular formula of the compound is C12H14N2O4 . It is a dark yellow solid with a molecular weight of 250.10 g/mol . The compound has a melting point of 173 °C .Chemical Reactions Analysis
The compound is involved in the synthesis of Knoevenagel adducts . These adducts are then used in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 for the production of 2-cyano-3-phenylpropanamide derivatives .Physical and Chemical Properties Analysis
The compound is a dark yellow solid with a melting point of 173 °C . It has a molecular weight of 250.10 g/mol . The FTIR ν max (cm −1 ) = 3392, 3275, 3206, 2950, 2846, 2253, 1683, 1604, 1521, 1452, 1335, 1243, 1115, 894, 801, 661 .Applications De Recherche Scientifique
Mechanistic Insights into Lignin Acidolysis
Research into the acidolysis of lignin, a major component of plant biomass, offers insights into the breakdown and transformation of complex organic molecules. Yokoyama's study on the acidolysis mechanism of lignin model compounds highlights the importance of specific functional groups in the reactivity and breakdown of lignin derivatives under acidic conditions, suggesting a potential area of research for similar compounds (T. Yokoyama, 2015).
Antimicrobial Properties of Cyanobacterial Compounds
Swain et al. reviewed cyanobacterial compounds, emphasizing their antimicrobial activities against multidrug-resistant pathogens. This research underscores the potential of compounds derived from cyanobacteria, including those structurally related to 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide, in developing new antimicrobial agents (S. S. Swain, S. K. Paidesetty, R. Padhy, 2017).
Amyloid Imaging in Alzheimer's Disease
Nordberg's research on amyloid imaging ligands for Alzheimer's disease explores compounds that can bind to amyloid plaques in the brain, a hallmark of Alzheimer's pathology. This study points to the potential application of structurally complex compounds in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).
Analytical Methods for Antioxidant Activity
Munteanu and Apetrei's review on methods for determining antioxidant activity provides a comprehensive overview of assays used to assess the antioxidant potential of compounds. This research is relevant to the exploration of compounds like this compound for their antioxidant properties (I. Munteanu, C. Apetrei, 2021).
Environmental Fate of Organic Pollutants
Research on the environmental fate of organic pollutants, such as alkylphenols and chlorophenols, offers insight into the behavior and impact of synthetic compounds in the environment. Shiu et al.'s review discusses the physicochemical properties that influence the distribution and persistence of these compounds, which could be analogous to understanding the environmental interactions of this compound (W. Shiu, K. Ma, Dana Varhanickova, D. Mackay, 1994).
Propriétés
IUPAC Name |
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-5-6-7-8-9-10-22-20(24)16(14-21)11-15-12-17(25-2)19(23)18(13-15)26-3/h11-13,23H,4-10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXWGENDMJHZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2657214.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2657222.png)
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B2657223.png)

![N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2657225.png)
![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)
![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)

![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![9-(4-ethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2657230.png)

